molecular formula C16H17N5O2 B6966456 3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile

3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6966456
M. Wt: 311.34 g/mol
InChI Key: FKEQFHLJBZPXRE-UHFFFAOYSA-N
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Description

3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a piperazine ring, and a pyrazine ring, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

3-[4-[2-(furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-12-10-20(16-14(9-17)18-3-4-19-16)5-6-21(12)15(22)8-13-2-7-23-11-13/h2-4,7,11-12H,5-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEQFHLJBZPXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)CC2=COC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Furan-3-yl Acetyl Intermediate: This step involves the acetylation of furan using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the Piperazine Derivative: The next step involves the reaction of the furan-3-yl acetyl intermediate with 3-methylpiperazine under reflux conditions in an appropriate solvent like ethanol.

    Formation of the Pyrazine Ring: The final step involves the cyclization of the intermediate with 2-cyanopyrazine under basic conditions, typically using sodium hydroxide in a polar solvent like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the piperazine and pyrazine rings can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-[2-(Furan-2-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile: Similar structure but with a furan-2-yl group.

    3-[4-[2-(Thiophen-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.

    3-[4-[2-(Pyridin-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 3-[4-[2-(Furan-3-yl)acetyl]-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. The presence of the furan-3-yl group, in particular, contributes to its unique reactivity and potential therapeutic applications.

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